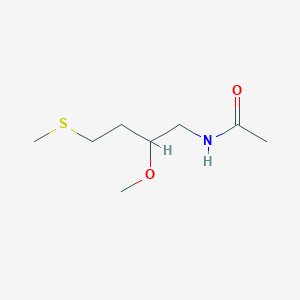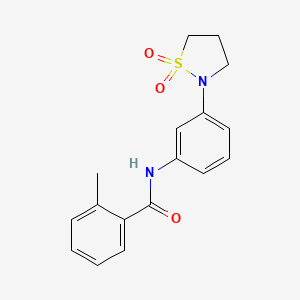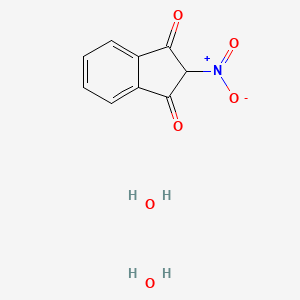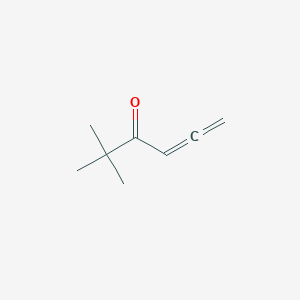![molecular formula C11H10Cl2N4O2 B2357392 [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate CAS No. 288161-18-2](/img/structure/B2357392.png)
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate, also known as CCC, is a widely used pesticide and insecticide. It belongs to the chemical class of carbamates and is known for its broad-spectrum activity against various pests. CCC is extensively used in agriculture and public health sectors to control the spread of insect-borne diseases.
Mechanism of Action
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate works by inhibiting the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and eventually paralysis and death of the insect. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is also known to have some activity against the GABA receptor, which plays a role in the regulation of the nervous system.
Biochemical and Physiological Effects
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been shown to have toxic effects on non-target organisms such as humans, birds, and fish. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can cause a range of symptoms such as nausea, vomiting, diarrhea, headache, and respiratory distress. Chronic exposure to [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can lead to neurological damage, reproductive toxicity, and carcinogenicity. The toxicity of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is dependent on the dose and duration of exposure.
Advantages and Limitations for Lab Experiments
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is widely used in laboratory experiments due to its broad-spectrum activity and relatively low cost. However, the toxicity of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate can be a limitation in some experiments, and alternative pesticides may need to be used. In addition, the use of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate in laboratory experiments may raise ethical concerns regarding animal welfare.
Future Directions
There are several future directions for the study of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate. One area of research is the development of more selective and less toxic pesticides. Another area of research is the study of the ecological impact of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate on non-target organisms and the environment. Additionally, the use of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate in combination with other pesticides or insecticides may be studied to improve its efficacy and reduce toxicity. Finally, the development of new methods for the synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate may be explored to improve its yield and reduce the use of hazardous chemicals.
Synthesis Methods
The synthesis of [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate involves the reaction of 4-chlorophenyl isocyanate with 5-chloro-1H-1,2,4-triazole in the presence of N-methyl ethanolamine. The resulting product is then treated with methyl iodide to obtain [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate. The overall reaction scheme is shown below:
Scientific Research Applications
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been extensively studied for its insecticidal and pesticidal properties. It is used to control the spread of various insect-borne diseases such as malaria, dengue fever, and Zika virus. [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate is also used in agriculture to control pests such as aphids, mites, and whiteflies. In addition, [5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate has been studied for its potential use as a fungicide, herbicide, and acaricide.
properties
IUPAC Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O2/c1-14-11(18)19-6-9-10(13)17(16-15-9)8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLWQRIHTCQSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)


![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)


![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)
